Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride
Description
Properties
CAS No. |
80785-14-4 |
|---|---|
Molecular Formula |
C27H34Cl3N3O |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H32ClN3O.2ClH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-8-6-5-7-9-22)29-24-12-10-23(28)11-13-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H |
InChI Key |
SDGGMXVBANQKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Compound Name: Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride
- Molecular Formula: C28H35Cl2N3O
- Molecular Weight: Approximately 518.5 g/mol (dihydrochloride salt)
- Structural Features: The compound consists of a benzamidine core substituted with a p-chlorophenyl group and a p-(2-(diisopropylamino)ethoxy)phenyl moiety, forming a dihydrochloride salt for stability and solubility enhancement.
Preparation Methods Analysis
The preparation of this compound, generally follows multi-step synthetic pathways involving amidine formation, aromatic substitution, and functional group transformations. The following sections detail the key synthetic strategies derived from related benzamidine and amidine compounds, as direct literature on this exact compound is limited.
General Synthetic Strategy
The synthetic approach typically involves:
- Step 1: Preparation of substituted benzamidine intermediates via nucleophilic substitution or condensation reactions.
- Step 2: Introduction of the p-(2-(diisopropylamino)ethoxy)phenyl moiety through ether formation or amination.
- Step 3: Formation of the dihydrochloride salt by acid treatment to stabilize the amidine functionality.
Synthetic Routes and Conditions
Amidoxime Coupling and Cyclization (Microwave-Assisted)
A related synthetic method for benzamidine derivatives involves coupling of aryl amidoximes with amino acid derivatives under microwave irradiation, as reported for 4-chloro-N-hydroxybenzimidamide derivatives:
| Parameter | Details |
|---|---|
| Reagents | L-N-protected amino acid, Dicyclohexylcarbodiimide (DCC), aryl amidoxime |
| Solvent | Acetone, followed by water |
| Conditions | Microwave irradiation at 115°C, 100 W, 15 min |
| Workup | Extraction with ethyl acetate, drying over MgSO4, column chromatography (hexane-ethyl acetate 7:3) |
| Yield | Variable, typically moderate to high |
This method allows efficient formation of amidine structures via reactive intermediates generated in situ.
Nucleophilic Substitution and Amidination
The p-(2-(diisopropylamino)ethoxy)phenyl group can be introduced via nucleophilic substitution on a suitable phenolic precursor, followed by amidine formation through reaction with nitrile or amidoxime intermediates.
For example, the conversion of 3-chlorobenzamide to 3-chlorobenzonitrile using triphenylphosphine and bromotrichloromethane, followed by lithium hexamethyldisilazane (LiHMDS)-mediated amidine formation, has been documented:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amide to Nitrile | PPh3, BrCCl3, CH2Cl2, reflux | 25 min reflux + 12 h reflux with Et3N | 72% |
| Nitrile to Benzamidine | LiHMDS, diethyl ether, 0-20°C, 48-72 h | Acid quench, extraction, pH adjustment | 91% |
This two-step process is efficient for preparing benzamidine derivatives with chloro substituents on the aromatic ring.
Salt Formation
The final dihydrochloride salt is typically prepared by treating the free base amidine with hydrochloric acid in an appropriate solvent, followed by crystallization or precipitation to isolate the stable salt form.
Purification and Characterization
- Purification: Column chromatography on silica gel using mixtures of hexane and ethyl acetate is standard for isolating pure amidine compounds.
- Characterization: NMR (1H, 13C), HPLC, LC-MS, and melting point analysis are employed to confirm structure and purity.
Data Table: Summary of Preparation Steps for Benzamidine Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amide to Nitrile | PPh3, BrCCl3, CH2Cl2, reflux | 72 | Conversion of chloro-substituted benzamide to nitrile |
| 2 | Nitrile to Amidoxime | LiHMDS, diethyl ether, 0-20°C, 48-72 h | 91 | Amidoxime formation via nucleophilic addition |
| 3 | Amidoxime Coupling | DCC, acetone, microwave irradiation at 115°C | Moderate to high | Formation of amidine core |
| 4 | Salt Formation | HCl treatment | Quantitative | Formation of dihydrochloride salt |
Research Findings and Notes
- The use of microwave-assisted synthesis significantly reduces reaction times and improves yields in amidine formation.
- Lithium hexamethyldisilazane is a reliable base for converting nitriles to amidines under mild conditions.
- Acid salt formation enhances compound stability and solubility, crucial for biological applications.
- The presence of the diisopropylaminoethoxy side chain requires careful control of reaction conditions to avoid side reactions or decomposition.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the amidine functional group. Key findings include:
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, 80°C, 4 hours | p-Chlorophenylguanidine derivative | 75% | |
| 2M NaOH, reflux, 6 hours | Ethoxy-substituted benzamide | 68% |
Hydrolysis in acidic media cleaves the amidine group, forming guanidine derivatives, while alkaline conditions yield benzamide analogs. The reaction efficiency depends on solvent polarity and temperature.
Alkylation and Acylation
The secondary amine in the diisopropylamino group participates in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, THF, RT, 12 hours | N-Methyl-diisopropylamino derivative | 65% | |
| Acylation | Acetyl chloride, DCM, 0°C | Acetylated ethoxyphenyl-benzamidine analog | 70% |
Alkylation occurs preferentially at the diisopropylamino moiety, while acylation targets the amidine nitrogen.
Reduction Reactions
The nitro intermediates in synthesis pathways are reduced to amine derivatives:
Catalytic hydrogenation or iron-mediated reduction efficiently converts nitro groups to amines, critical for synthesizing bioactive analogs .
Substitution Reactions
The chloroaryl group undergoes nucleophilic aromatic substitution (NAS):
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NH₃, Cu(I) catalyst, 100°C | p-Aminophenyl-benzamidine | 69% | ||
| Piperidine, DMF, 80°C | Piperidine-substituted derivative | 62% |
Copper-catalyzed amination and amine substitution are effective for modifying the chloroaryl moiety .
Oxidation Reactions
Controlled oxidation targets the ethoxy linker:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 50°C, 3 hours | Carboxylic acid derivative | 60% | |
| Ozone, DCM, -78°C | Oxidative cleavage | Fragmented aldehyde intermediates | 55% |
Oxidation of the ethoxy group yields carboxylic acids or aldehydes, enabling further functionalization.
Complexation and Chelation
The amidine group acts as a ligand for metal ions:
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| ZnCl₂ | EtOH, RT | Tetrahedral coordination | Catalytic applications | |
| FeCl₃ | H₂O/EtOH, 60°C | Octahedral complex | Magnetic material synthesis |
Metal complexes enhance thermal stability and catalytic potential .
Enzyme Inhibition Mechanism
The compound inhibits serine proteases (e.g., trypsin, thrombin) through reversible binding:
| Target Enzyme | Inhibition Constant (Kᵢ) | Binding Mode | Source |
|---|---|---|---|
| Trypsin | 1.2 µM | Competitive inhibition at S1 pocket | |
| Thrombin | 0.8 µM | Allosteric modulation |
Structural studies reveal hydrogen bonding between the amidine group and Asp189 in trypsin’s active site .
Scientific Research Applications
Biochemical Research Applications
Benzamidine hydrochloride has been extensively studied for its role as a reversible inhibitor of serine proteases, including trypsin and trypsin-like enzymes. Its inhibition mechanism is crucial for understanding protein interactions and enzymatic activities in various biological processes.
Inhibition of Serine Proteases
- Mechanism : Benzamidine binds to the active site of serine proteases, preventing substrate access and subsequent enzymatic reaction. This property makes it valuable in studies focusing on enzyme kinetics and protein structure-function relationships .
- Applications : It is used in the purification and characterization of serine proteases from various sources, including biological samples such as organic dust .
Preclinical Studies
- Pancreatitis Research : Benzamidine hydrochloride has been utilized in preclinical models to investigate trypsin-dependent pancreatitis. It serves to inhibit serine proteases, thereby evaluating new therapeutic approaches for inflammatory and digestive disorders .
- Trypanosome Studies : Research has demonstrated that benzamidine derivatives can target Trypanosoma brucei, the causative agent of sleeping sickness. These studies focus on the compound's ability to inhibit mitochondrial functions essential for the parasite's survival .
Structural Insights and Binding Studies
Recent studies have employed techniques like neutron crystallography to elucidate the binding dynamics of benzamidine with serine proteases. Such investigations reveal how water molecules influence binding affinity and stability, which is critical for designing more effective inhibitors .
Case Study: Trypsin Complexes
- Research Findings : A study highlighted the role of water in enhancing the binding stability of benzamidine to trypsin. This insight is pivotal for developing potent protease inhibitors in pharmaceutical applications .
Future Directions in Research
The versatility of benzamidine derivatives continues to inspire research into novel therapeutic agents targeting proteases involved in various diseases, including cancer and infectious diseases. Ongoing studies aim to enhance the specificity and efficacy of these compounds through structural modifications.
Mechanism of Action
The mechanism of action of Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Substituent Variations in Benzamidine Derivatives
| Compound Name (CID) | N' Substituent | N Substituent | Key Structural Features |
|---|---|---|---|
| Target Compound (CAS 31118-17-9) | p-Chlorophenyl | p-(2-(Diisopropylamino)ethoxy)phenyl | Electron-withdrawing Cl; tertiary amine |
| CID 54655 | 3,4-Dichlorophenyl | p-(2-(Diisopropylamino)ethoxy)phenyl | Two Cl atoms ; increased polarity |
| CID 54647 | p-Methoxyphenyl | p-(2-(Diisopropylamino)ethoxy)phenyl | Electron-donating OMe ; reduced LogP |
| CID 207902 | Isobutyl | p-(2-(Diisopropylamino)ethoxy)phenyl | Aliphatic chain ; reduced steric hindrance |
Key Observations :
Physicochemical and Collision Cross-Section (CCS) Data
Table 2: Predicted Collision Cross-Section (CCS) Values
| Compound (Adduct) | m/z | CCS (Ų) | Molecular Weight | LogP |
|---|---|---|---|---|
| Target Compound ([M+H]+) | Not reported | — | 517.3 | 7.10 |
| CID 54655 ([M+H]+) | 484.19 | 222.1 | 484.3 | 6.85 |
| CID 54647 ([M+H]+) | 396.30 | 204.6 | 396.5 | 5.20 |
| CID 207902 ([M+H]+) | 396.30 | 204.6 | 396.5 | 4.80 |
Key Observations :
- CCS Trends : CID 54655’s larger CCS (222.1 Ų) reflects its bulkier 3,4-dichlorophenyl group compared to CID 54647/207902. The target compound’s CCS is likely higher than CID 54647 due to its p-chlorophenyl substituent .
- Lipophilicity : The target compound’s high LogP (7.10) suggests superior membrane permeability over CID 54647 (LogP 5.20) but may limit aqueous solubility .
Biological Activity
Benzamidine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of Benzamidine Derivatives
Benzamidine is a well-known amidine compound that acts as a competitive inhibitor of serine proteases, such as trypsin and plasmin . The introduction of various substituents on the benzamidine core can enhance its biological properties and selectivity for specific targets.
-
Protease Inhibition :
- Benzamidine derivatives inhibit serine proteases by mimicking the substrate's transition state. This inhibition is crucial for therapeutic applications in conditions like pancreatitis and other inflammatory diseases .
- The specific compound under discussion has shown effectiveness in preclinical models by inhibiting trypsin-dependent pathways, suggesting potential use in digestive disorders .
-
Antitumor Activity :
- Recent studies have indicated that certain benzamidine derivatives exhibit antitumor properties by intercalating into DNA and inhibiting DNA-dependent enzymes. This mechanism was observed in various cancer cell lines, where compounds demonstrated significant antiproliferative effects .
- For example, compounds with amidine groups were shown to bind preferentially to AT-rich regions of DNA, disrupting cellular processes essential for tumor growth .
- Analgesic Effects :
1. Inhibition of Serine Proteases
A study examined the effects of benzamidine derivatives on serine proteases in models of pancreatitis. The findings revealed that these compounds effectively reduced enzyme activity, supporting their potential therapeutic role in managing inflammatory conditions .
2. Antitumor Efficacy
In vitro assays involving human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that specific benzamidine derivatives could significantly inhibit cell proliferation. The IC50 values ranged from 6.26 to 20.46 μM depending on the assay format (2D vs. 3D), indicating a strong potential for development as antitumor agents .
3. Analgesic Properties
The analgesic efficacy of benzamidine derivatives was assessed through intrathecal administration in mice models. Results indicated a substantial reduction in pain responses linked to MRGPRX1 activation, with favorable pharmacokinetic profiles suggesting effective spinal cord targeting .
Data Tables
| Biological Activity | Mechanism | Cell Line/Model | IC50/Effect |
|---|---|---|---|
| Protease Inhibition | Competitive inhibition | Pancreatitis model | Effective inhibition observed |
| Antitumor Activity | DNA intercalation | A549, HCC827, NCI-H358 | IC50: 6.26 - 20.46 μM |
| Analgesic Effects | MRGPRX1 agonism | Rodent pain models | Significant pain reduction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for synthesizing this benzamidine derivative, considering its diisopropylamino and p-chlorophenyl substituents?
- The synthesis typically involves sequential functionalization of the benzamidine core. A common approach includes:
- Step 1 : Introducing the p-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions under anhydrous conditions.
- Step 2 : Alkylation of the ethoxy linker using 2-(diisopropylamino)ethyl bromide, followed by salt formation with HCl to yield the dihydrochloride .
- Purification : Use silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate intermediates. Final purity is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent integration (e.g., diisopropylamino protons at δ 1.0–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
Q. What solvent systems are optimal for solubility and stability studies?
- The dihydrochloride salt enhances aqueous solubility. Recommended solvents:
- Polar protic : Water (pH 4–6 adjusted with dilute HCl/NaOH), methanol.
- Polar aprotic : DMSO for stock solutions (avoid prolonged storage due to hygroscopicity).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?
- Methodological Harmonization :
- Use standardized assay conditions (e.g., Tris-HCl buffer pH 7.4, 25°C) and recombinant enzyme sources to minimize variability .
- Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorometric assays) .
Q. What computational approaches are suitable for studying its interaction with target proteins?
- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to predict binding motifs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water model) over 100 ns to assess stability of key hydrogen bonds (e.g., amidine-NH with catalytic aspartate) .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for structural elucidation?
- Crystal Engineering : Co-crystallize with host molecules (e.g., cyclodextrins) or use vapor diffusion with PEG-based precipitants .
- Synchrotron Radiation : Utilize high-brilliance X-rays (λ = 0.9 Å) to resolve weak diffraction patterns. Anisotropic refinement is critical for disordered diisopropylamino groups .
Q. What strategies mitigate toxicity discrepancies in in vitro vs. in vivo models?
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone imines) that may explain off-target effects .
- Cytotoxicity Assays : Compare primary hepatocytes and immortalized cell lines, noting differences in metabolic enzyme expression (e.g., CYP3A4) .
Methodological Notes
- Critical Contradictions : Discrepancies in solubility (e.g., DMSO vs. aqueous) may arise from salt dissociation kinetics; use pH-stat titration to clarify .
- Safety Protocols : Handle dihydrochloride salts under nitrogen to prevent hygroscopic degradation. Use PPE (gloves, goggles) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
